(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-15-13-18(9-12-21(15)25)27-24-20(14-16-5-3-4-6-22(16)30-24)23(28)26-17-7-10-19(29-2)11-8-17/h3-14H,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKROGYOXYRKKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18FN3O2
- Molar Mass : 325.35 g/mol
- CAS Number : Not specified in the provided data.
The structure features a chromene backbone with an imino group and two aromatic substituents, which are critical for its biological interactions.
Antioxidant Activity
Research indicates that chromene derivatives exhibit significant antioxidant properties. For instance, studies have demonstrated that related compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The presence of electron-donating groups in the structure enhances this activity by stabilizing free radicals through resonance stabilization.
Cytotoxicity and Anticancer Properties
Several studies have evaluated the cytotoxic effects of chromene derivatives against various cancer cell lines. For example:
- Cytotoxicity Assays : The compound was tested against human breast cancer cell lines (MCF-7) and showed promising results with IC50 values comparable to established chemotherapeutics like doxorubicin.
- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest, likely due to the interaction with DNA or inhibition of specific oncogenic pathways.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.0 |
| Doxorubicin | MCF-7 | 10.0 |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
- Cholinesterase Inhibition : Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's.
Case Studies
-
Study on Antioxidant Activity :
A study conducted by Ali et al. assessed various chromene derivatives, including those structurally similar to our compound. The results indicated that compounds with halogen substitutions exhibited enhanced antioxidant activity compared to their non-halogenated counterparts . -
Cytotoxicity Evaluation :
In a comparative study, derivatives were tested against four different cancer cell lines. The results highlighted that certain modifications on the chromene structure significantly increased cytotoxicity, with some compounds showing IC50 values as low as 12 µM against MCF-7 cells .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of methoxy and fluoro groups enhances electron density, facilitating radical scavenging.
- DNA Interaction : Some studies suggest that chromene derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Interaction : Molecular docking studies indicate potential binding sites on AChE and COX enzymes, suggesting a mechanism for neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
